PseudoginsenosideRh2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

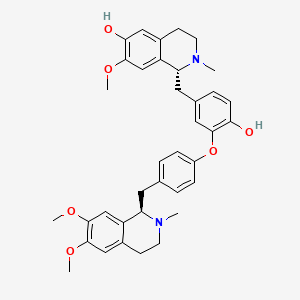

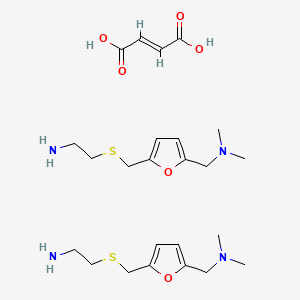

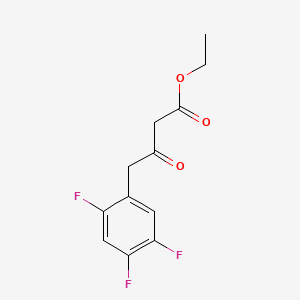

PseudoginsenosideRh2 and its 20Z-isomer were synthesized from ginsenoside Rh2 under a mild condition, via a simple three-step process called acetylation, elimination-addition, and saponification .Molecular Structure Analysis

The molecular structure of PseudoginsenosideRh2 is complex and is currently being studied. More research is needed to fully understand its structure .Chemical Reactions Analysis

The chemical reactions involving PseudoginsenosideRh2 are complex and involve multiple steps . More research is needed to fully understand these reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of PseudoginsenosideRh2 are not well-documented in the literature. More research is needed to fully understand these properties .Applications De Recherche Scientifique

-

Cancer Research

- Pseudoginsenoside Rh2 has been studied for its potential anti-cancer properties . It’s synthesized from ginsenoside Rh2 and has shown to enhance the anti-proliferative activity of ginsenosides . In one study, it was found to induce protective autophagy in HepG2 cells, a type of liver cancer cell . The compound increased the expressions of certain proteins associated with apoptosis and autophagy, and activated certain pathways involved in these processes .

- The results indicated that Pseudoginsenoside Rh2 could induce protective autophagy in HepG2 cells, at least in part, via AMPK and the PI3K/Akt/mTOR pathway .

-

Immunomodulation

- Pseudoginsenoside Rh2 has been found to upregulate the innate and adaptive immune response in cyclophosphamide-induced immunocompromised mice . This was evidenced by the number of leukocytes, cellular immunity, and phagocytosis of macrophages .

- The results suggest that Pseudoginsenoside Rh2 could potentially be used to enhance immune responses in immunocompromised individuals .

-

Antioxidant Research

- Pseudoginsenoside Rh2 is a compound isolated from plants of the genus Panax, which has excellent antioxidant activity . Antioxidants prevent or reduce oxidation processes, which can protect cells from damage caused by free radicals .

- The antioxidant properties of Pseudoginsenoside Rh2 could potentially be used to prevent or treat diseases associated with oxidative stress .

-

Drug Delivery

- Pseudoginsenoside Rh2 has been used in the synthesis of novel Au nanoparticles, acting as both reducing and stabilizing agents . These nanoparticles were found to exhibit desirable inhibitory effects on different cancer cell lines .

- The results suggest that Pseudoginsenoside Rh2 could potentially be used in the development of new drug delivery systems, particularly for cancer treatment .

-

Nanotechnology

- Pseudoginsenoside Rh2 has been used in the synthesis of Au nanoparticles, which have exhibited outstanding physicochemical properties in biomedical fields . The nanoparticles were found to inhibit cell proliferation, migration, and invasion, induce cell cycle arrest, enhance reactive oxygen species generation, and regulate protein expressions to trigger cell apoptosis .

- The results suggest that Pseudoginsenoside Rh2 could potentially be used in the development of nanotechnology-based treatments .

-

Traditional Chinese Medicine (TCM)

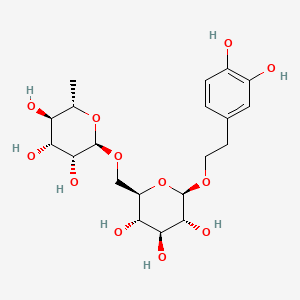

- Pseudoginsenoside Rh2 is a derivative of ginsenoside Rh2, a compound found in ginseng, which is commonly used in TCM . Ginsenosides, including Pseudoginsenoside Rh2, are believed to have multiple pharmacological functions .

- While the specific outcomes of using Pseudoginsenoside Rh2 in TCM are not fully documented, it’s believed that the compound could potentially contribute to the therapeutic effects of ginseng in TCM .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

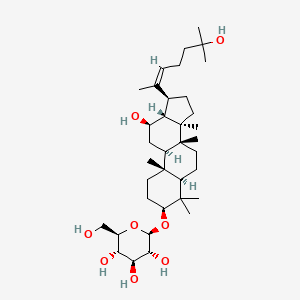

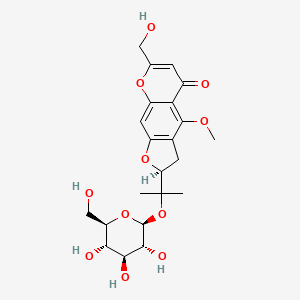

(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(Z)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O8/c1-20(10-9-14-32(2,3)42)21-11-16-36(8)27(21)22(38)18-25-34(6)15-13-26(33(4,5)24(34)12-17-35(25,36)7)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/b20-10-/t21-,22-,23-,24+,25-,26+,27+,28-,29+,30-,31+,34+,35-,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDZBVXSGVWFFX-UKHVTAPLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C)O)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/CCC(C)(C)O)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PseudoginsenosideRh2 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

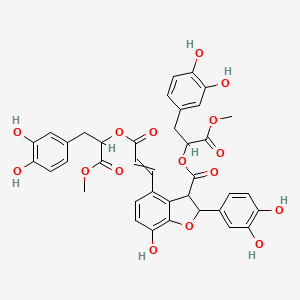

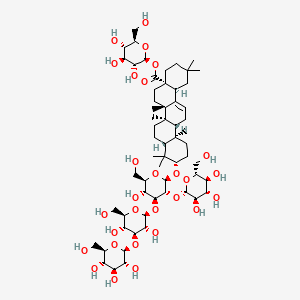

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B591338.png)

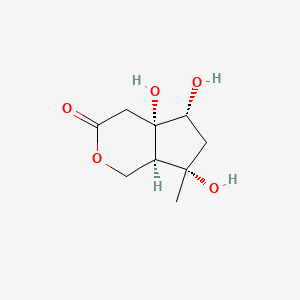

![sodium;chromium;4-hydroxy-3-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]-N-phenylbenzenesulfonamide](/img/structure/B591343.png)